molecular formula C9H8BrN B13220107 3-(3-Bromoprop-1-YN-1-YL)aniline

3-(3-Bromoprop-1-YN-1-YL)aniline

Cat. No.: B13220107
M. Wt: 210.07 g/mol
InChI Key: WXNBLJCUSXMZIJ-UHFFFAOYSA-N
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Description

3-(3-Bromoprop-1-YN-1-YL)aniline: is an organic compound with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to an aniline moiety. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with propargyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution of the bromine atom . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Scientific Research Applications

Chemistry: 3-(3-Bromoprop-1-YN-1-YL)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocycles and other nitrogen-containing compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated anilines on various biological systems. It may also serve as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound is used in the development of new materials, including polymers and advanced composites.

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromoprop-1-YN-1-YL)aniline is unique due to the presence of both a brominated propynyl group and an aniline moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-(3-bromoprop-1-ynyl)aniline

InChI

InChI=1S/C9H8BrN/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6,11H2

InChI Key

WXNBLJCUSXMZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CCBr

Origin of Product

United States

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